Butanethioamide

Vue d'ensemble

Description

Butanethioamide, also known as butanethiol, is a compound of interest due to its potential applications in various fields, including the formation of self-assembled monolayers (SAMs) and synthesis of pharmaceuticals. The studies on butanethiol and its derivatives have revealed insights into its stereochemistry, synthesis pathways, molecular structure, and thermodynamic properties.

Synthesis Analysis

The synthesis of butanethiol and its derivatives has been explored in different contexts. For instance, the enantiomerically pure 2-butanethiol was synthesized to study the stereochemistry of SAMs on Au(111) . Another study focused on the synthesis of 1-azabicyclo[1.1.0]butane, which was then converted to various azetidine derivatives, including 1-(1,3-thiazolin-2-yl)azetidine-3-thiol, a compound useful for the pendant moiety of an oral antibiotic . These synthesis methods are crucial for the development of compounds with specific properties and applications.

Molecular Structure Analysis

The molecular structure of butanethiol derivatives has been characterized using techniques such as X-ray crystallography. For example, 1,3-di(methylthio)-2,2,4,4-tetramethylbicyclo[1.1.0]butane was synthesized and its structure was determined, correcting previous erroneous discussions in the literature . The molecular structure analysis is essential for understanding the properties and potential uses of these compounds.

Chemical Reactions Analysis

Butanethiol participates in the formation of SAMs, which are layers of molecules assembled on a surface. The study of these SAMs has shown that steric interactions dominate the structure and chirality of the monolayers, influencing the nature of the headgroup binding to the surface . Understanding these chemical reactions is important for controlling the properties of SAMs for various technological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of butanethiol have been studied extensively. Research has provided detailed thermodynamic properties of 2-butanethiol in the gaseous state, including heat capacity, triple point temperature, heat of fusion, and heat of vaporization. The compound exists in a mixture of rotational conformations, which have implications for its reactivity and interactions . These properties are fundamental for predicting the behavior of butanethiol in different environments and for its practical applications.

Applications De Recherche Scientifique

Isothiocyanates in Disease Prevention and Therapy :

- Isothiocyanates, derived from cruciferous vegetables, show potential in disease prevention and therapy. Sulforaphane (SFN; 1-isothiocyanato-4-(methylsulfinyl) butane) and phenethyl isothiocyanate (PEITC; 2-isothiocyanatoethylbenzene) are two isothiocyanates that have been studied in small clinical trials for a range of diseases including cancer and autism. These compounds might be incorporated into larger human disease mitigation efforts (Palliyaguru et al., 2018).

Application in Vegetable Oil Modification :

- Butanethiol has been used in the ultraviolet-initiated thiol-ene reaction with canola and corn oils to produce sulfide-modified vegetable oils (SMVO). The study showed that high yield and conversion of double bonds into thiol are favored at low temperatures and high butanethiol/vegetable oil ratios (Bantchev et al., 2009).

Refrigeration Cycle Optimization :

- Butane, a related compound, has been utilized in the internal auto-cascade refrigeration cycle. The study focuses on the parametric assessment and multi-objective optimization of this cycle using advanced exergy and exergoeconomic concepts (Asgari et al., 2017).

Biofuel Production and Application :

- Research on the microbial production of 1,3-propanediol and 2,3-butanediol, which are biologically produced diols, includes an examination of the separation methods from fermentation broth. These diols have various applications, and their efficient separation and purification are essential for industrial processes (Xiu & Zeng, 2008).

Photocatalytic Application for Indoor Air Pollution Remediation :

- An innovative photocatalytic reactor using Cu-Ag/TiO2-based optical fibers was developed for the degradation of VOCs and microorganisms under simulated indoor air conditions. Butane-2,3-dione was one of the target compounds in this study, showing the application of butane derivatives in environmental pollution control (Abou Saoud et al., 2021).

Electrochemical Sensor for Aviation Biofuel Monitoring :

- A molecularly imprinted electrochemical sensor was developed for monitoring mercaptan sulfur in aviation biofuel. Butanethiol was used as a template molecule for the formation of imprinted cavities in the polypyrrole structure, demonstrating the compound's utility in the development of sensors for biofuel quality assessment (Falone et al., 2022).

Propriétés

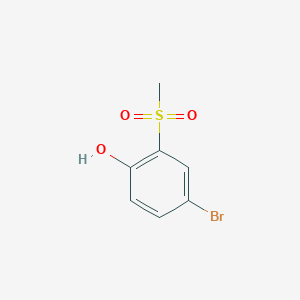

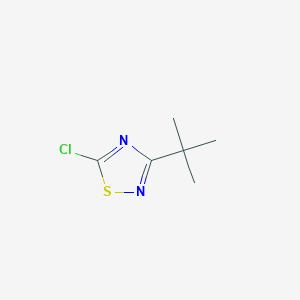

IUPAC Name |

butanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS/c1-2-3-4(5)6/h2-3H2,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLXTOVHRYJKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80498941 | |

| Record name | Butanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butanethioamide | |

CAS RN |

16536-93-9 | |

| Record name | Butanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

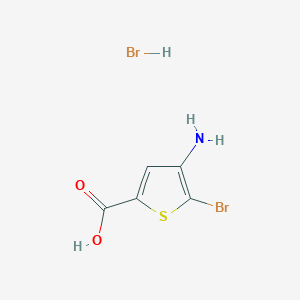

Q1: What is the main reaction studied in these papers and why is it significant?

A1: Both papers investigate the cyclocondensation reactions of N-aryl-3-oxobutanethioamides with 2-aminoazole derivatives. [, ] This reaction is significant because it offers a synthetic route to access a diverse range of nitrogen and sulfur-containing heterocyclic compounds. These heterocycles are important structural motifs found in numerous bioactive molecules with applications in medicinal chemistry and materials science.

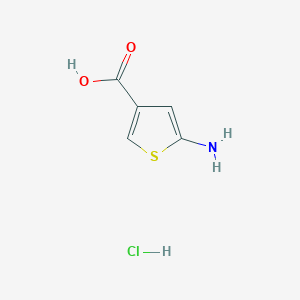

Q2: Can you provide an example of the specific compounds synthesized and their potential applications?

A2: One paper describes the reaction of N-aryl-3-oxobutanethioamides with 2-amino-1,3-thiazole and 2-amino-1,3-benzothiazole. [] This reaction yields substituted thiazolo[3,2-a]pyrimidin-5-ones and benzothiazolo[3,2-a]pyrimidin-5-ones, respectively. These compounds belong to a class of heterocycles known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine](/img/structure/B1281751.png)